molecular formula C12H15NO3S B3009680 N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine CAS No. 620590-04-7

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Cat. No.: B3009680
CAS No.: 620590-04-7
M. Wt: 253.32
InChI Key: WKRPRTLRGCCUJW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is a chemical compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethoxyphenyl group and a dioxo-dihydrothiophen-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the reaction of 4-ethoxyaniline with a suitable thiophene precursor under controlled conditions. One common method involves the use of ceric ammonium nitrate as an oxidizing agent to facilitate the formation of the desired product . The reaction is carried out in a solvent such as acetonitrile at a specific temperature to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Ceric ammonium nitrate, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetonitrile, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions include dearylated thiophenes, reduced amines, and substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . Additionally, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-ethoxyphenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-2-16-12-5-3-10(4-6-12)13-11-7-8-17(14,15)9-11/h3-8,11,13H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRPRTLRGCCUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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